molecular formula C56H87NO16 B584658 Temsirolimus-d7 CAS No. 1132660-51-5

Temsirolimus-d7

Cat. No.: B584658
CAS No.: 1132660-51-5
M. Wt: 1037.346
InChI Key: CBPNZQVSJQDFBE-VUWIKSLBSA-N
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Description

Temsirolimus-d7 (CAS: 1132660-51-5) is a deuterium-labeled analog of Temsirolimus (CCI-779), a potent mTOR inhibitor with an IC50 of 1.76 μM . The deuterium substitution occurs at seven non-labile hydrogen positions, resulting in a molecular formula of C56H80D7NO16 and a molecular weight of 1037.33 g/mol .

Properties

CAS No.

1132660-51-5

Molecular Formula

C56H87NO16

Molecular Weight

1037.346

InChI

InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1/i8D3,31D2,32D2

InChI Key

CBPNZQVSJQDFBE-VUWIKSLBSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC

Synonyms

Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate-d7;  CCL-779-d7; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Temsirolimus-d7 is synthesized by incorporating deuterium atoms into the temsirolimus molecule. The synthesis involves the esterification of sirolimus with a deuterated acylating agent. One common method involves the use of deuterated acetic anhydride in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) to achieve the desired regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Temsirolimus-d7 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium azide and alkyl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, which are often used to study the compound’s metabolic pathways and pharmacological properties.

Mechanism of Action

Temsirolimus-d7, like temsirolimus, inhibits the mTOR kinase by binding to an intracellular protein called FKBP-12. The temsirolimus-FKBP-12 complex inhibits mTOR activity, leading to the suppression of cell cycle progression from the G1 to the S phase. This inhibition results in reduced phosphorylation of downstream targets such as p70S6 kinase and S6 ribosomal protein, ultimately decreasing protein synthesis and cell proliferation . Additionally, mTOR inhibition reduces the levels of hypoxia-inducible factors (HIF-1 and HIF-2) and vascular endothelial growth factor (VEGF), contributing to its anti-angiogenic effects .

Comparison with Similar Compounds

Key Properties :

  • Purity : >98% (critical for analytical accuracy) .
  • Clinical Status: No clinical development reported; used exclusively in research .
  • Applications : Internal standard in pharmacokinetic studies, autophagy research, and cardiac function preservation in preclinical models .

Comparison with Similar Compounds

Temsirolimus-d3

  • Structure: Contains three deuterium atoms (C56H84D3NO16; MW: 1033.31 g/mol) .
  • Role : Functions as an internal standard in assays targeting Temsirolimus and its metabolites.
  • Key Difference : Lower deuterium substitution (d3 vs. d7) results in a smaller mass shift, which may reduce resolution in MS when analyzing complex samples compared to Temsirolimus-d7 .

Temsirolimus-13C3,d7

  • Structure: Incorporates three carbon-13 atoms and seven deuterium atoms (C53¹³C3H80D7NO16; MW: 1040.31 g/mol) .
  • Role : Provides enhanced isotopic distinction for multiplexed assays or studies requiring simultaneous detection of multiple analogs.
  • Key Difference : The dual isotopic labeling (¹³C and d7) offers superior mass separation, minimizing interference in high-resolution MS compared to this compound .

Non-Deuterated Temsirolimus

  • Structure: C56H87NO16 (MW: 1022.29 g/mol) .
  • Role: The parent compound, clinically used for treating advanced renal cell carcinoma and mantle cell lymphoma.
  • Key Difference: Lacks isotopic labeling, making it unsuitable as an internal standard.

Other Deuterated Analogs (e.g., Acebutolol-d7)

  • Example : Acebutolol-d7 (CAS: 2701782-36-5), a β-blocker analog with seven deuterium atoms .
  • Comparison: Like this compound, Acebutolol-d7 serves as an internal standard in bioanalytical assays.

Analytical and Functional Data

Analytical Performance in LC-MS/MS

Compound Matrix LOD (ng/mL) LOQ (ng/mL) Reference
This compound Human whole blood 0.1 0.3
Temsirolimus-d3 Serum 0.2 0.5
Temsirolimus (parent) Plasma 0.5 1.0

Notes:

  • This compound demonstrates superior sensitivity due to its higher deuterium count, reducing background noise in MS detection .
  • Isotopic purity (>98%) ensures minimal cross-talk between analyte and internal standard channels .

Commercial and Regulatory Considerations

  • Availability : Sold as reference standards (1 mg, 5 mg vials) by suppliers like MedChemExpress and Pharmaffiliates .
  • Cost: Higher than non-deuterated analogs due to synthetic complexity (e.g., Benzyldimethyltetradecylammonium-d7 Chloride costs $300/10 mg ).

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